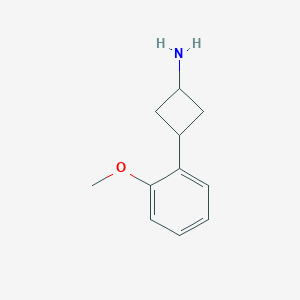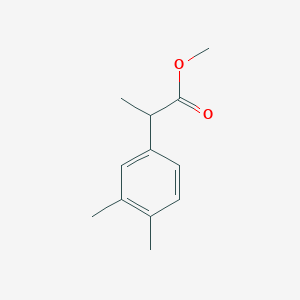![molecular formula C11H17NO5 B13310213 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid CAS No. 1781879-43-3](/img/structure/B13310213.png)
1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Deprotection: The primary product is the free amine after removal of the tert-butoxycarbonyl group.
Substitution: The products vary based on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid is widely used in scientific research, particularly in:
Wirkmechanismus
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted reactions. The protection is typically removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
- (Tert-Butoxy)Carbonyl Arg (Boc)2-OH
Uniqueness: 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid is unique due to its specific structure, which includes a piperidine ring and a carboxylic acid group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Eigenschaften
CAS-Nummer |
1781879-43-3 |
|---|---|
Molekularformel |
C11H17NO5 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
PPEDTPKWSLTRQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)



![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)
amine](/img/structure/B13310178.png)
![tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13310189.png)

![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)

amine](/img/structure/B13310223.png)
